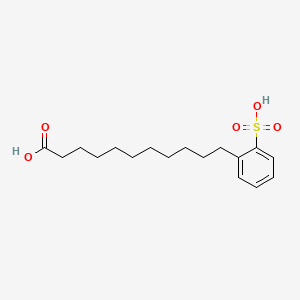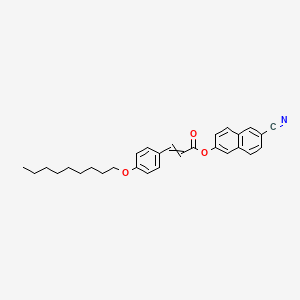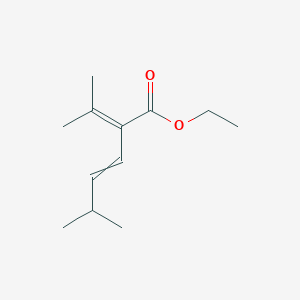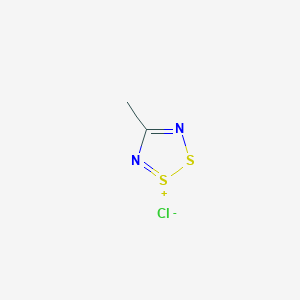![molecular formula C13H23NO3 B14409738 Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate CAS No. 80649-58-7](/img/structure/B14409738.png)
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate is a chemical compound with a complex structure that includes a cyclohexane ring, a dimethylamino group, and an ethyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate typically involves multiple steps. One common method starts with the cyclohexanone, which undergoes a reaction with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with 2-(dimethylamino)ethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors or enzymes, potentially modulating their activity. The ester group may undergo hydrolysis in biological systems, releasing active metabolites that exert their effects through different pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-(dimethylamino)ethyl-2-oxocyclopentane-1-carboxylate
- Methyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
- Propyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate
Uniqueness
This compound is unique due to its specific combination of functional groups and the cyclohexane ring structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
80649-58-7 |
|---|---|
Formule moléculaire |
C13H23NO3 |
Poids moléculaire |
241.33 g/mol |
Nom IUPAC |
ethyl 1-[2-(dimethylamino)ethyl]-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H23NO3/c1-4-17-12(16)13(9-10-14(2)3)8-6-5-7-11(13)15/h4-10H2,1-3H3 |
Clé InChI |
OMBYDIZCDUJONA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl ({[2-(4-methylphenyl)hydrazinylidene]methyl}sulfanyl)acetate](/img/structure/B14409675.png)






![1-(8-Methyl-1-oxa-5-azaspiro[5.5]undecan-5-yl)butane-1,3-dione](/img/structure/B14409749.png)



![4-[(4-Hydroxy-3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B14409771.png)

